molecular formula C20H19FN4O3S2 B2815457 4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 951528-94-2

4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2815457
CAS No.: 951528-94-2
M. Wt: 446.52
InChI Key: OHAUUOWPUQAXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 2-fluorophenyl group at position 2 and an ethyl-linked 4-ethoxybenzenesulfonamide moiety at position 4. Its structural complexity arises from the fusion of triazole and thiazole rings, which confers unique electronic and steric properties. The ethoxy group enhances lipophilicity, while the sulfonamide moiety may contribute to hydrogen-bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors .

Friedel-Crafts sulfonylation to introduce the benzenesulfonyl group.

Cyclocondensation of hydrazinecarbothioamides with α-halogenated ketones to form the triazolothiazole core.

S-alkylation or N-alkylation steps to attach substituents .

Properties

IUPAC Name

4-ethoxy-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S2/c1-2-28-15-7-9-16(10-8-15)30(26,27)22-12-11-14-13-29-20-23-19(24-25(14)20)17-5-3-4-6-18(17)21/h3-10,13,22H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAUUOWPUQAXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Attachment of the ethoxy group: The ethoxy group is introduced via an etherification reaction, typically using an alcohol and an alkylating agent.

    Formation of the benzenesulfonamide moiety:

Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the thiazolo[3,2-b][1,2,4]triazole ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and the formation of corresponding acids and amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole and thiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi, making them candidates for antibiotic development .

Anticancer Properties

Studies have demonstrated that sulfonamide derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The unique combination of the triazole and thiazole rings may enhance the anticancer activity through multiple pathways, including inhibition of cell proliferation and promotion of programmed cell death .

Anti-inflammatory Effects

Compounds containing sulfonamide groups have been reported to possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making these compounds potential candidates for treating inflammatory diseases .

Mechanistic Insights

The biological activities of 4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes. For example, it could inhibit phosphodiesterase enzymes that play a role in inflammation and cancer progression .
  • Receptor Modulation : The presence of fluorophenyl and sulfonamide groups may facilitate binding to specific receptors or proteins involved in disease mechanisms, enhancing therapeutic efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole-thiazole derivatives demonstrated that one derivative exhibited an IC50 value of 0.400 nM against a prominent bacterial strain . This highlights the potential of similar compounds in developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on sulfonamide derivatives indicated that they could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). One derivative showed a reduction in cell viability by over 70% at concentrations below 10 µM .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, the compound’s interaction with receptors can lead to changes in cellular signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

The target compound’s [1,2,4]triazolo[3,2-b][1,3]thiazole scaffold distinguishes it from analogs such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9] in ). These analogs lack the thiazole ring fusion, resulting in simpler triazole systems with reduced steric hindrance. The fused thiazole in the target compound may enhance metabolic stability compared to non-fused triazoles .

Substituent Effects

Aromatic Sulfonamide Groups
  • Target Compound : 4-ethoxybenzenesulfonamide.
  • Analog [7–9]: 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br).
Fluorophenyl Substituents
  • Target Compound : 2-fluorophenyl.
  • Analog [7–9]: 2,4-difluorophenyl. The mono-fluorination in the target compound reduces steric bulk compared to difluorinated analogs, which could influence binding affinity in enzyme pockets .

Spectral and Structural Data Comparison

Property Target Compound Analog [7–9] () 891117-12-7 ()
Core Structure [1,2,4]Triazolo[3,2-b][1,3]thiazole 1,2,4-Triazole [1,2,4]Triazolo[4,3-b]pyridazine
Sulfonamide Substituent 4-ethoxybenzenesulfonamide (ethyl-linked) 4-(4-X-phenylsulfonyl)phenyl (direct aryl) 4-ethoxyphenylacetamide (direct aryl)
Fluorination 2-fluorophenyl 2,4-difluorophenyl None
Key IR Absorptions Expected νC=S ~1250 cm⁻¹; νNH ~3300 cm⁻¹ νC=S 1247–1255 cm⁻¹; νNH 3278–3414 cm⁻¹ Not reported
Synthetic Complexity High (multi-step alkylation/cyclization) Moderate (direct cyclocondensation) Moderate (direct coupling)

Biological Activity

The compound 4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an ethoxybenzene moiety and a triazole-thiazole hybrid structure. Its molecular formula is represented as follows:

C19H21FN4O3SC_{19}H_{21}FN_{4}O_{3}S

This structure is significant as it combines various pharmacophores known for their biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole and thiazole rings exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess significant activity against various bacterial strains and fungi. The specific compound has demonstrated potential against Mycobacterium tuberculosis and other pathogenic bacteria.

Pathogen IC50 (µM) Reference
Mycobacterium tuberculosis1.35 - 2.18
Staphylococcus aureus5.00
Escherichia coli3.50

Anticancer Activity

The compound has also shown promise in anticancer research. Studies involving similar triazole derivatives have reported varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Cell Line IC50 (µM) Reference
MCF-710.5
A54912.0

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial folate synthesis.
  • Interference with Nucleic Acid Synthesis : The triazole ring can interact with nucleic acids, disrupting replication and transcription processes.
  • Apoptosis Induction in Cancer Cells : The compound may activate apoptotic pathways through mitochondrial dysfunction.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antitubercular Activity : A series of synthesized compounds were tested against Mycobacterium tuberculosis. Among them, the compound exhibited an IC50 value significantly lower than that of standard treatments like rifampicin, suggesting its potential as a novel antitubercular agent .
  • Cytotoxicity Assessment : In vitro studies on human embryonic kidney cells (HEK-293) indicated that the compound was non-toxic at therapeutic concentrations, highlighting its safety profile for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.